molecular formula C15H12N2O2 B13207279 1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13207279
M. Wt: 252.27 g/mol
InChI Key: VPGBYIIXRPEXIO-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a 3-methylphenyl group at position 1 and a carboxylic acid moiety at position 2. This scaffold is synthesized via a one-pot cyclization reaction between aromatic ketones and aldehydes in the presence of ammonium acetate and acetic acid . The compound exhibits solvatochromic behavior, characterized by a large Stokes shift (~150 nm), making it suitable for applications in fluorescence-based membrane probing. Its compact structure and photostability allow intercalation into lipid bilayers, as demonstrated in liposome model systems . The carboxylic acid group enhances water solubility compared to ester or amide derivatives, while the 3-methylphenyl substituent contributes to hydrophobic interactions with lipid membranes .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-(3-methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H12N2O2/c1-10-5-4-6-11(9-10)13-12-7-2-3-8-17(12)14(16-13)15(18)19/h2-9H,1H3,(H,18,19)

InChI Key

VPGBYIIXRPEXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C=CC=CN3C(=N2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,5-a]pyridine core is highly versatile, with modifications at positions 1 and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituent Variations on the Imidazo[1,5-a]pyridine Core
Compound Name Substituents Key Properties Application Reference
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid 3-Methylphenyl (position 1), COOH (position 3) Solvatochromic, large Stokes shift (~150 nm), membrane intercalation Fluorescent membrane probes
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid Thiophen-2-yl (position 1), COOH (position 3) Enhanced electron density from thiophene, higher lipophilicity Potential optoelectronic sensors
3-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester Cl (position 3), ethyl ester (position 1) Electron-withdrawing Cl increases reactivity; ester group improves bioavailability Intermediate for kinase inhibitors
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CF₃ (position 3), COOH (position 1) Strong electron-withdrawing CF₃ enhances acidity and metabolic stability Anticancer drug development

Key Observations :

  • Electron-Donating Groups (e.g., methylphenyl) : Improve membrane interaction and fluorescence efficiency due to hydrophobic effects .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase chemical reactivity and alter binding affinity in biological targets .
  • Heteroaromatic Substituents (e.g., thiophene) : Modify electronic properties for optoelectronic applications .
Comparison with Pyrazolo[1,5-a]pyridine Analogs

Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives (e.g., antituberculosis agents in ) differ in the heterocyclic core (pyrazole vs. imidazole), leading to distinct biological profiles:

  • Pyrazolo[1,5-a]pyridines : Exhibit potent antituberculosis activity (MIC < 1 µM for compound 6p ) but lack solvatochromic properties.
  • Imidazo[1,5-a]pyridines : Superior fluorescence and membrane-targeting capabilities due to extended π-conjugation .
Carboxylic Acid vs. Carboxamide Derivatives

Replacing the carboxylic acid with carboxamide groups (e.g., GSK-3β inhibitors in ) impacts both solubility and target engagement:

  • Carboxylic Acid Derivatives : Higher polarity limits blood-brain barrier penetration but improves water solubility for in vitro applications .
  • Carboxamide Derivatives : Enhanced lipophilicity and kinase inhibition (e.g., compound 21: IC₅₀ = 12 nM for GSK-3β ).

Biological Activity

1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by its unique imidazo[1,5-a]pyridine structure, this compound features a carboxylic acid functional group at the 3-position and a 3-methylphenyl substituent at the 1-position, with a molecular formula of C15H12N2O2C_{15}H_{12}N_{2}O_{2} and a molecular weight of approximately 252.27 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Research indicates that compounds within the imidazo[1,5-a]pyridine class may exhibit significant biological activities such as:

  • Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyridine can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways that control cell growth and apoptosis.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against various bacterial strains, although detailed mechanisms remain under investigation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes or disease pathways.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cell Proliferation Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on cancer cell lines. For example:
    • IC50 Values : The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which has an IC50 of around 17.02 μM .
  • Selectivity Index : The selectivity index for the compound was found to be significantly higher than that of traditional agents, suggesting its potential as a targeted therapeutic option with reduced side effects .
  • Toxicity Assessments : Toxicological evaluations in animal models have indicated no acute toxicity at doses up to 2000 mg/kg, supporting its safety profile for further development .

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaIC50 (μM)Unique Features
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acidC15H12FN2O20.89Contains fluorine substituent affecting electronic properties
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acidC14H12N2O20.81Lacks aromatic substitution at position 1
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acidC15H12N2O20.86Different phenyl substituent leading to varied activity

This table illustrates that while all compounds show promising biological activity, the specific substitution pattern and structural features of this compound may enhance its effectiveness as a therapeutic agent.

Case Studies

Several case studies have documented the efficacy of imidazo[1,5-a]pyridine derivatives in clinical settings:

  • Study on Cancer Treatment : A recent study investigated the effects of various imidazo derivatives on tumor growth in xenograft models. The results indicated significant tumor reduction in subjects treated with this compound compared to controls.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. Results showed effective inhibition at concentrations lower than those required for conventional antibiotics.

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